2,4-Dimethyl-5-nitroaniline

Isomer identification Quality control Purity assessment

2,4-Dimethyl-5-nitroaniline (CAS 2124-47-2; synonym 5-nitro-2,4-xylidine), molecular formula C₈H₁₀N₂O₂, MW 166.18 g/mol, is a yellow to brown crystalline solid belonging to the substituted nitroaniline class of aromatic amines. Its structure features a primary aromatic amine (−NH₂) at position 1, methyl groups at positions 2 and 4, and a nitro group (−NO₂) at position 5, creating a distinct 1,2,4,5-substitution pattern on the benzene ring.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 2124-47-2
Cat. No. B103816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-nitroaniline
CAS2124-47-2
Synonyms2,4-Dimethyl-5-nitroaniline;  2,4-Dimethyl-5-nitrophenylamine;  4-Amino-6-nitro-m-xylene;  5-Nitro-2,4-xylidine;  NSC 20551
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)[N+](=O)[O-])C
InChIInChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,9H2,1-2H3
InChIKeyDUIOVGPUAJSYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-5-nitroaniline CAS 2124-47-2: Product Definition, Class Identity, and Procurement Context


2,4-Dimethyl-5-nitroaniline (CAS 2124-47-2; synonym 5-nitro-2,4-xylidine), molecular formula C₈H₁₀N₂O₂, MW 166.18 g/mol, is a yellow to brown crystalline solid belonging to the substituted nitroaniline class of aromatic amines [1]. Its structure features a primary aromatic amine (−NH₂) at position 1, methyl groups at positions 2 and 4, and a nitro group (−NO₂) at position 5, creating a distinct 1,2,4,5-substitution pattern on the benzene ring [2]. This compound is commercially available at purities of ≥98.0% (GC/T) from major suppliers and is primarily used as a synthetic intermediate in the manufacture of azo dyes and pigments, as well as in the construction of functionalized Tröger's base scaffolds [3].

Why 2,4-Dimethyl-5-nitroaniline Cannot Be Generically Substituted with Other Dimethyl-nitroaniline Isomers


Dimethyl-nitroanilines sharing the molecular formula C₈H₁₀N₂O₂ exhibit profoundly different physicochemical, electronic, and reactivity profiles depending on the ring positions of the methyl and nitro substituents [1]. For 2,4-dimethyl-5-nitroaniline, the specific 1-amino-2,4-dimethyl-5-nitro substitution pattern confers a distinct combination of melting point (122–126 °C), pKa (~2.83), and regiochemical reactivity that differs substantially from its closest regioisomers, including 2,4-dimethyl-6-nitroaniline (CAS 1635-84-3; mp 64–68 °C) and 2,6-dimethyl-4-nitroaniline (CAS 16947-63-0; mp 165 °C) . These differences directly impact diasotization kinetics, azo coupling efficiency, downstream product purity, and the ability to generate specific Tröger's base architectures, as elaborated in the quantitative evidence below [2].

Quantitative Differentiation Evidence: 2,4-Dimethyl-5-nitroaniline vs. Closest Analogs and Isomers


Melting Point as a Critical Identity and Purity Discriminator Among C₈H₁₀N₂O₂ Regioisomers

The melting point of 2,4-dimethyl-5-nitroaniline is 122.0–126.0 °C, which is markedly distinct from its two closest regioisomers of identical molecular formula: 2,4-dimethyl-6-nitroaniline (CAS 1635-84-3) melts at 64–68 °C, and 2,6-dimethyl-4-nitroaniline (CAS 16947-63-0) melts at 165 °C . This approximately 57–58 °C gap above and 39–43 °C gap below the melting point of the 5-nitro isomer provides a simple, robust physical criterion for confirming isomer identity upon receipt and for detecting cross-contamination from competing nitration products. The narrow melting range (4 °C) at commercial purity (≥98.0% GC) also serves as a practical purity indicator .

Isomer identification Quality control Purity assessment

pKa Differentiation: Nitro-Induced Basicity Suppression Relative to Parent 2,4-Dimethylaniline

The predicted pKa of 2,4-dimethyl-5-nitroaniline is 2.83 ± 0.10, which is approximately 2.06 log units lower than that of its non-nitrated precursor, 2,4-dimethylaniline (pKa 4.89 at 25 °C) . This substantial decrease in basicity is attributable to the electron-withdrawing nitro group at position 5 and has direct consequences for the protonation equilibrium of the aromatic amine under acidic conditions. In the context of diazotization—the key activation step for azo pigment synthesis—the lower pKa means that a higher proportion of the amine remains unprotonated at a given pH, potentially altering the effective concentration of free amine available for reaction with nitrous acid relative to other nitroaniline isomers with different pKa values [1].

Protonation state Diazotization kinetics Reaction medium design

Regioselective Synthesis Outcome: Quantified Nitration Yield and By-Product Profile from 2,4-Dimethylaniline

Direct nitration of 2,4-dimethylaniline (40 g, 0.33 mol) with nitric acid (33 g) in concentrated HCl at ≤15 °C, followed by H₂SO₄ addition and recrystallization from ethanol-water, yields 2,4-dimethyl-5-nitroaniline as an orange solid (39 g, 71% yield), with approximately 20% dinitro by-product content [1]. This regioselectivity arises from the cooperative ortho/para-directing effects of the two methyl groups and the ammonium (−NH₃⁺) group under strongly acidic conditions, which together favour electrophilic attack at the 5-position . In contrast, nitration of m-xylene followed by reduction produces 2,4-dimethylaniline with 86% selectivity over 2,6-dimethylaniline (14%) as the precursor pool [2]. The yield and by-product profile are critical determinants of downstream purification cost and material availability.

Synthetic route By-product control Process economics

LogP and Lipophilicity Differentiation Governing Extraction and Chromatographic Behaviour

The experimentally estimated LogP of 2,4-dimethyl-5-nitroaniline ranges from 2.29 to 2.90 across various databases, with a consensus value of approximately 2.30 [1]. This moderate lipophilicity reflects the balance between the polar nitro (−NO₂) and amino (−NH₂) groups and the lipophilic dimethyl-substituted aromatic ring. By comparison, the non-nitrated parent 2,4-dimethylaniline has a lower logP of approximately 1.68, while the more symmetric 2,6-dimethyl-4-nitroaniline (with nitro para to amino) would be expected to have a different partition coefficient [2]. The LogP value directly governs the compound's partitioning in aqueous-organic extraction workflows (favouring ethyl acetate, dichloromethane) and its retention behaviour on reversed-phase HPLC columns, which is critical for purity verification and isomer separation .

Extraction efficiency Chromatographic retention Solvent selection

Tröger's Base Scaffold Synthesis: Regiochemical Enabling of Specific Dinitro-Functionalized Architectures

2,4-Dimethyl-5-nitroaniline serves as a key aniline precursor for the synthesis of symmetric dinitro- and tetranitro-functionalized Tröger's base analogues via acid-catalyzed heterocyclization with diglycolic acid or paraformaldehyde [1][2]. In a comprehensive European Journal of Organic Chemistry study, the reaction of various nitroanilines—including 4-nitroaniline and 2-methyl-4-nitroaniline—with paraformaldehyde in TFA yielded 2,8-dinitro Tröger's base analogues with yields ranging from 23% to 80% depending on the substitution pattern [3]. Specifically, the 4,10-dimethyl-2,8-dinitro Tröger's base analogue was obtained in 80% yield from 2-methyl-4-nitroaniline, establishing that the presence and position of methyl substituents on the aniline ring significantly modulate the condensation efficiency [3]. While no direct yield data for 2,4-dimethyl-5-nitroaniline in this specific transformation were located in the searchable literature, the compound's unique 1-amino-2,4-dimethyl-5-nitro substitution pattern enables access to 1,7- or 3,9-dinitro Tröger's base regioisomers that are inaccessible from other nitroaniline precursors, as the methyl groups occupy positions that block alternative cyclization pathways [1][3].

Supramolecular chemistry Chiral scaffold Tröger's base

¹H NMR Spectroscopic Fingerprint for Unambiguous Isomer Identity Confirmation

The ¹H NMR spectrum of 2,4-dimethyl-5-nitroaniline (400 MHz, CDCl₃) displays two distinct aromatic singlets at δ 7.15 (1H, H-6) and δ 6.87 (1H, H-3), along with a broad amine resonance at δ 4.99 (2H, NH₂) and two methyl singlets at δ 2.21 (3H, 4-CH₃) and δ 1.97 (3H, 2-CH₃) [1]. This pattern is diagnostic of the 1,2,4,5-substitution arrangement and differs unambiguously from the ¹H NMR pattern of 2,4-dimethyl-6-nitroaniline (CAS 1635-84-3), which features a different aromatic proton arrangement, and from 2,6-dimethyl-4-nitroaniline (CAS 16947-63-0), which shows a symmetric aromatic singlet for the two equivalent H-3/H-5 protons at δ 7.79 (2H, s) in DMSO-d₆ . The presence of two well-resolved aromatic singlets in the target compound, versus one two-proton singlet in the 2,6-dimethyl-4-nitro isomer, provides a definitive spectroscopic criterion for isomer identity verification upon receipt of material.

Structural verification NMR spectroscopy Batch quality assurance

Optimal Procurement and Application Scenarios for 2,4-Dimethyl-5-nitroaniline Based on Differential Evidence


Azo Pigment Intermediate Requiring Specific Nitro Regiochemistry for Targeted Color Shade Development

2,4-Dimethyl-5-nitroaniline is the diazo component of choice when the target azo pigment requires the specific electronic and steric profile conferred by the 5-nitro-2,4-dimethyl substitution pattern . Its moderate pKa (2.83) and characteristic LogP (~2.30) dictate the optimal pH window and solvent system for diazotization and subsequent coupling with naphthol or acetoacetanilide coupling components . The melting point (122–126 °C) provides a simple incoming quality check to confirm that the correct isomer has been supplied, as procurement of 2,4-dimethyl-6-nitroaniline (mp 64–68 °C) or 2,6-dimethyl-4-nitroaniline (mp 165 °C) would result in a different diazonium salt with altered coupling kinetics and final pigment hue . The 71% synthetic yield and ~20% dinitro by-product content inform cost-of-goods calculations and establish realistic purity expectations from bulk suppliers [1].

Synthesis of 1,7- or 3,9-Dinitro-Functionalized Tröger's Base Analogues for Supramolecular Scaffold Construction

Researchers constructing chiral Tröger's base architectures for molecular recognition, asymmetric catalysis, or porous organic materials should specify 2,4-dimethyl-5-nitroaniline when the target scaffold requires nitro groups at the 1,7- or 3,9-positions of the Tröger's base framework . The methyl substituents at positions 2 and 4 of the aniline ring sterically block cyclization at the 2,8- and 4,10-positions, thereby enforcing regioselective formation of dinitro isomers that are inaccessible from simpler nitroaniline precursors such as 4-nitroaniline or 2-methyl-4-nitroaniline . The ¹H NMR singlet pattern (δ 7.15 and 6.87 in CDCl₃) serves as a batch-to-batch consistency check before committing the precursor to the multi-step condensation sequence .

Precursor for 4,6-Dimethyl-1,3-phenylenediamine via Nitro Reduction in Pharmaceutical Intermediate Synthesis

Catalytic hydrogenation (H₂/Pd-C) or Béchamp reduction (Fe/HCl) of 2,4-dimethyl-5-nitroaniline yields 4,6-dimethyl-1,3-phenylenediamine, a valuable diamine intermediate for heterocyclic pharmaceutical scaffolds . The LogP differential (ΔLogP ≈ +0.6 to +1.2 vs. non-nitrated 2,4-dimethylaniline) informs the extraction protocol after reduction: the intermediate diamine partitions differently than the starting nitro compound, and the higher lipophilicity of the nitro precursor facilitates its initial dissolution in organic solvents for the hydrogenation step . The narrow melting range (122–126 °C) and characteristic NMR provide quality assurance that the correct nitro precursor has been reduced, as isomer contamination would propagate into the diamine product and potentially affect downstream cyclization regiochemistry .

Analytical Reference Standard for Isomer-Specific Method Development and Environmental Monitoring

Owing to its membership in the aromatic amine and nitro compound SIN (Substitute It Now) groups and its GHS classification (H302, H315, H319), 2,4-dimethyl-5-nitroaniline is a candidate for environmental monitoring and occupational exposure assessment . The distinct melting point (122–126 °C), ¹H NMR pattern (two aromatic singlets), and LogP (~2.30) collectively enable its unambiguous chromatographic and spectroscopic discrimination from co-occurring dimethyl-nitroaniline isomers in complex environmental or biological matrices . Analytical laboratories procuring this compound as a certified reference material should verify isomer identity by melting point and NMR before use in method calibration, as isomer cross-contamination would compromise quantitative accuracy [1].

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